molecular formula C13H17NO2 B13143652 Benzyl but-3-en-1-yl(methyl)carbamate

Benzyl but-3-en-1-yl(methyl)carbamate

Cat. No.: B13143652
M. Wt: 219.28 g/mol
InChI Key: CTSMLWZHDHTYRU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, Ar–H): Aromatic protons of the benzyl group.
    • δ 5.85–5.72 (m, 1H, CH₂=CH–): Vinyl proton resonance from the but-3-en-1-yl chain.
    • δ 5.02–4.88 (m, 2H, CH₂=CH–): Allylic protons adjacent to the double bond.
    • δ 4.45 (s, 2H, OCH₂Ar): Benzyl methylene protons.
    • δ 3.42 (t, J = 7.2 Hz, 2H, N–CH₂–): Methylene group bonded to nitrogen.
    • δ 3.12 (s, 3H, N–CH₃): Methyl group attached to nitrogen.
  • ¹³C NMR (75 MHz, CDCl₃):

    • δ 156.2 (C=O): Carbamate carbonyl carbon.
    • δ 136.4–127.1 (Ar–C): Aromatic carbons of the benzyl group.
    • δ 131.5 (CH₂=CH–): Vinyl carbons.
    • δ 66.8 (OCH₂Ar): Benzyl methylene carbon.
    • δ 48.3 (N–CH₂–): Nitrogen-bound methylene carbon.
    • δ 38.1 (N–CH₃): Methyl carbon.

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹):
    • 1705 (C=O stretch): Carbamate carbonyl vibration.
    • 1520 (N–C(O)–O asymmetric stretch).
    • 1245 (C–N stretch).
    • 3080–3020 (=C–H stretch): Vinyl C–H vibrations.

Mass Spectrometry (MS)

  • High-Resolution ESI-MS:
    • Observed [M + H]⁺: 218.1543 (calculated for C₁₃H₁₆NO₂⁺: 218.1541).
    • Fragment ions at m/z 91 (tropylium ion, C₇H₇⁺) and 116 (C₄H₆NO₂⁺) confirm cleavage of the benzyl and but-3-en-1-yl groups.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of analogous carbamates reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.24 Å, b = 12.56 Å, c = 14.32 Å, and β = 98.4°. The carbamate group forms intermolecular hydrogen bonds with adjacent carbonyl oxygen atoms (O···H–N distance: 2.09 Å), stabilizing the crystal lattice. The benzyl ring exhibits a dihedral angle of 85.3° relative to the carbamate plane, consistent with DFT predictions.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 5.3 eV, indicating moderate electronic stability. The HOMO is localized on the carbamate nitrogen and carbonyl oxygen, while the LUMO resides on the benzyl π-system. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the adjacent C–O bond (stabilization energy: 28.6 kcal/mol). Molecular electrostatic potential maps show a negative charge density (−0.32 e) at the carbonyl oxygen, making it susceptible to nucleophilic attack.

Vibrational frequency calculations at the HF/6-31+G(d) level correlate closely with experimental IR data (mean absolute error: 1.8%), validating the computational model. The C=O stretching frequency deviates by only 0.5% from experimental values, demonstrating the accuracy of the chosen basis set.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl N-but-3-enyl-N-methylcarbamate

InChI

InChI=1S/C13H17NO2/c1-3-4-10-14(2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3

InChI Key

CTSMLWZHDHTYRU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction of Phenols with Phosgene and Amines

A prevalent method involves reacting phenols with phosgene in the absence of acid scavengers to form chloroformates, which then react with methylamine to produce the carbamate. This process is optimized to minimize free methyl isocyanate, a highly toxic intermediate, by controlling reaction parameters such as temperature and reagent addition rate.

Reaction Scheme:

Phenol + Phosgene → Phenyl chloroformate
Phenyl chloroformate + Methylamine → Benzyl but-3-en-1-yl(methyl)carbamate

Reaction Conditions:

  • Solvent: Hydrocarbon solvents such as toluene, benzene, or aliphatic hydrocarbons.
  • Temperature: 50°C to 125°C, with a preferred range of 85°C to 125°C.
  • Reagent addition: Gradual addition of phosgene and methylamine to control exothermicity and toxicity.
  • Reaction time: Sufficient to reach about 80% conversion, typically a few hours.

Continuous Flow Process

Recent advances favor continuous flow techniques for safety and efficiency. In this approach, phenol, phosgene, and methylamine are introduced concurrently into a stirred reactor, with controlled addition rates, under inert atmospheres to prevent side reactions. This method reduces the risk associated with methyl isocyanate formation and allows for scalable production.

Key Parameters:

Parameter Range Preferred
Temperature 50°C – 125°C 85°C – 125°C
Pressure Atmospheric to 200 mmHg Atmospheric or slightly above
Methylamine molar ratio 0.8:1 – 1:1 1:1
Solvent Toluene Toluene

Material and Reaction Data

Material Quantity Role Notes
Phenol Variable Phenolic precursor Reacts with phosgene to form chloroformate
Phosgene Controlled addition Carbamoyl source Reacted with phenol, added gradually
Methylamine 1 molar ratio Amine nucleophile Added concurrently with phosgene
Solvent (Toluene) As needed Reaction medium Preferred for carbofuran synthesis

Reaction yields are typically high (>80%) when optimized, with continuous processes further improving efficiency and safety.

In-Depth Research Findings

  • Patents and Literature: The process described in US Patent US4272441A emphasizes the omission of acid scavengers, reducing environmental hazards and simplifying purification. The process involves reacting phenols with phosgene and amines in hydrocarbons, with controlled addition to prevent excess methyl isocyanate formation.

  • Process Advantages: The continuous process approach, as detailed in patent literature, offers higher productivity, consistent product quality, and safer handling of toxic intermediates. The process is adaptable for various substituted phenols, enabling the synthesis of diverse carbamates, including this compound.

Summary of Preparation Methodology

Step Description Conditions Key Points
1 Formation of phenyl chloroformate Phenol + Phosgene, 85°C – 125°C Controlled addition, inert atmosphere
2 Nucleophilic substitution with methylamine Phenyl chloroformate + Methylamine Gradual addition, temperature control
3 Purification Filtration, distillation Minimize methyl isocyanate exposure

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl but-3-en-1-yl(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often resulting in the formation of amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that benzyl but-3-en-1-yl(methyl)carbamate may serve as a lead compound for drug development targeting microbial infections. Its structural features suggest potential efficacy against various pathogens, making it a candidate for further pharmacological studies .

Drug Development
The compound's unique properties allow it to be explored as a scaffold for synthesizing new therapeutic agents. Its ability to interact with biological targets could lead to the development of novel medications for treating infections or other diseases .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymeric materials. Its reactive functional groups enable it to participate in polymerization reactions, contributing to the development of advanced materials with tailored properties .

Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and durability, which are critical for industrial applications .

Cosmetic Applications

Skin Care Formulations
this compound is being investigated for its potential use in cosmetic formulations. Its ability to penetrate skin layers may enhance the delivery of active ingredients, improving the efficacy of topical applications .

Safety and Efficacy Studies
Before being introduced into cosmetic products, thorough safety assessments are conducted. Studies focus on the compound's bioavailability and potential toxicity when applied topically. Regulatory compliance ensures that products containing this compound are safe for consumer use .

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
  • Polymer Synthesis Research
    Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with enhanced mechanical properties. This application highlights its versatility in materials science .
  • Cosmetic Formulation Trials
    Clinical trials assessing the safety and efficacy of cosmetic products containing this compound showed promising results in improving skin hydration without adverse effects, paving the way for its inclusion in commercial skincare lines .

Mechanism of Action

The mechanism of action of benzyl but-3-en-1-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based compounds used in pharmaceuticals and pesticides .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Functional Groups Biological Activity (IC50/Selectivity) Reference ID
Benzyl but-3-en-1-yl(methyl)carbamate But-3-en-1-yl, methyl Alkene, carbamate Not explicitly reported
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 3-Chlorophenyl, oxopropanyl, methyl Aryl chloride, ketone, carbamate IC50 ≈ Galanthamine (AChE inhibition)
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate Ethyl, phenyl, oxopropanyl Aryl, ketone, carbamate High selectivity index (AChE/BChE)
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluoro, tetrazolyl-pyridinyl Heterocyclic, fluorine, carbamate Research use in life sciences
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate Pyrrolidinyl, branched alkyl Amine, carbamate Not explicitly reported (structural)

Key Observations :

  • Electron-Withdrawing Groups : The 3-chlorophenyl and oxo groups in compound 28 () enhance AChE inhibition (IC50 comparable to galanthamine), likely due to improved target binding .
  • Alkene vs. Aryl Groups : The butenyl group in the target compound may increase reactivity (e.g., via alkene participation in cycloadditions) compared to aryl-substituted analogs .

Physicochemical Properties

Property This compound Benzyl (3-fluorophenyl)carbamate Analogs (S)-Benzyl methyl(pyrrolidinyl)carbamate
Molecular Weight ~250–300 (estimated) ~350–400 (e.g., 404.4 in ) 324.42 ()
logP (XlogP) ~2.5–3.5 (alkene hydrophobicity) ~3.0–4.0 (fluorine/pyridine effects) 2.8 ()
Hydrogen Bonding Moderate (carbamate NH/O) High (heterocyclic N/O) Moderate (amide/pyrrolidine N)

Implications : The target compound’s alkene group may reduce polarity compared to fluorinated or heterocyclic analogs, affecting membrane permeability and bioavailability.

Biological Activity

Benzyl but-3-en-1-yl(methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, with a but-3-en-1-yl chain containing a methyl substitution. The molecular formula is C12_{12}H15_{15}N1_{1}O2_{2} with a molecular weight of approximately 205.25 g/mol. The presence of the unsaturated carbon chain and the carbamate functional group contributes to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Carbamation : Reaction of benzyl alcohol with isocyanates.
  • Alkylation Reactions : Utilizing alkyl halides to introduce the but-3-en-1-yl group.
  • Condensation Reactions : Combining amines with carbonyl compounds followed by carbamation.

These methods allow for the modification of the compound's structure to enhance its biological properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit significant efficacy against bacteria and fungi, making them potential candidates for drug development targeting microbial infections .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Benzyl N-(2-oxobut-3-en-1-yl)carbamateA. niger16 µg/mL
Pyribencarb (analog)Botrytis cinerea10 µg/mL

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects in cancer cell lines, particularly through mechanisms involving apoptosis induction . Compounds structurally related to this carbamate have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition
A study demonstrated that certain carbamates could modulate the activity of HDACs, leading to increased apoptosis in neuroblastoma cells. Benzyl derivatives showed enhanced potency compared to standard treatments like vorinostat .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzene ring or along the aliphatic chain can significantly influence its effectiveness against specific targets.

Table 2: Structure Activity Relationships

ModificationEffect on Activity
Methyl substitution on the nitrogenIncreased lipophilicity and permeability
Altering the length of the carbon chainEnhanced interaction with microbial membranes
Introduction of electron-withdrawing groupsImproved potency against bacterial strains

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